molecular formula C4H8ClNO B029719 N-Ethyl-N-methylcarbamoyl chloride CAS No. 42252-34-6

N-Ethyl-N-methylcarbamoyl chloride

Cat. No.: B029719
CAS No.: 42252-34-6
M. Wt: 121.56 g/mol
InChI Key: XZVYDRLPXWFRIS-UHFFFAOYSA-N
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Preparation Methods

N-Ethyl-N-methylcarbamoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of ethylamine and methylamine with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods often involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s high purity .

Chemical Reactions Analysis

N-Ethyl-N-methylcarbamoyl chloride is a reactive compound that can undergo several types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-ethyl-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYDRLPXWFRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459696
Record name N-Ethyl-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42252-34-6
Record name N-Ethyl-N-methylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42252-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic chloride, N-ethyl-N-methyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the primary use of N-Ethyl-N-methylcarbamoyl chloride in pharmaceutical synthesis?

A: this compound is a crucial reagent in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. It acts as an acylating agent, reacting with (S)-3-[(1-dimethylamino)ethyl]phenol to form the carbamate moiety present in the Rivastigmine structure. [, ]

Q2: What is a novel and efficient synthesis route for this compound?

A: A recent study [, ] describes a practical synthesis of this compound starting from benzaldehyde and ethylamine. The process involves the following steps:

    Q3: How is the presence of this compound monitored in pharmaceutical products?

    A: this compound is considered a genotoxic impurity in Rivastigmine Tartrate drug substances. Sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GCMS) are employed for its detection and quantification. This method utilizes a capillary GC column with electron impact ionization (EI) in selective ion monitoring (SIM) mode and can detect the impurity at levels as low as 2.0 μg/g. []

    Q4: Are there any known positional isomers or analogs of this compound with potential pharmaceutical applications?

    A: Research has explored the synthesis of positional isomers and analogs of Neostigmine methylsulfate, another anticholinesterase agent. [] While the specific structures aren't detailed in the provided abstract, this suggests ongoing investigations into related compounds that might possess desirable pharmacological properties.

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